L-Serine-2,3,3-d3-N-FMOC
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Overview
Description
L-Serine-2,3,3-d3-N-FMOC: is a deuterated derivative of L-serine, an amino acid that plays a crucial role in various biological processes. The compound is isotopically labeled with deuterium at the 2, 3, and 3 positions, and it is protected with a 9-fluorenylmethoxycarbonyl (FMOC) group. This labeling and protection make it particularly useful in research applications, especially in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Serine-2,3,3-d3-N-FMOC typically involves the following steps:
Deuteration of L-Serine: The starting material, L-serine, is subjected to deuterium exchange reactions to replace the hydrogen atoms at the 2, 3, and 3 positions with deuterium. This can be achieved using deuterated reagents and solvents under controlled conditions.
FMOC Protection: The deuterated L-serine is then reacted with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of L-serine are deuterated using deuterium gas or deuterated solvents.
FMOC Protection: The deuterated L-serine is then protected with FMOC-Cl in large reactors, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: L-Serine-2,3,3-d3-N-FMOC undergoes various chemical reactions, including:
Substitution Reactions: The FMOC group can be removed under basic conditions, allowing the free amino group to participate in further reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl group of the serine moiety.
Common Reagents and Conditions:
Deprotection: Piperidine is commonly used to remove the FMOC group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Deprotected L-Serine-2,3,3-d3: Removal of the FMOC group yields deprotected L-serine-2,3,3-d3.
Oxidized and Reduced Derivatives: Depending on the reagents used, various oxidized and reduced derivatives of this compound can be obtained.
Scientific Research Applications
Chemistry: L-Serine-2,3,3-d3-N-FMOC is used as a stable isotope-labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It helps in the structural elucidation and quantification of biomolecules .
Biology: In biological research, the compound is used to study metabolic pathways and protein synthesis. Its deuterium labeling allows for precise tracking of metabolic processes .
Medicine: this compound is employed in medical research to investigate the role of serine in neurological disorders and other diseases. It serves as a tracer in metabolic studies .
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and therapeutic agents. Its stable isotope labeling aids in drug metabolism and pharmacokinetic studies .
Mechanism of Action
L-Serine-2,3,3-d3-N-FMOC exerts its effects primarily through its role as a labeled amino acid. The deuterium atoms provide a unique signature that can be detected using NMR or mass spectrometry. This allows researchers to track the compound’s incorporation into proteins and other biomolecules. The FMOC group protects the amino group during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
L-Serine-2,3,3-d3: This compound is similar but lacks the FMOC protection.
L-Serine-N-FMOC: This compound is not deuterated but has the FMOC protection.
L-Serine-2,3,3-d3-N-Boc: This compound is deuterated and protected with a tert-butyloxycarbonyl (Boc) group instead of FMOC.
Uniqueness: L-Serine-2,3,3-d3-N-FMOC is unique due to its combination of deuterium labeling and FMOC protection. This makes it particularly useful in applications where both stable isotope labeling and protection of the amino group are required .
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(2S)-2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H17NO5/c20-9-16(17(21)22)19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22)/t16-/m0/s1/i9D2,16D |
InChI Key |
JZTKZVJMSCONAK-BUYVNXHGSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)C(=O)O |
Origin of Product |
United States |
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